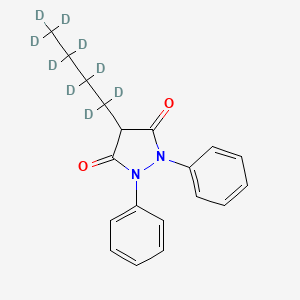

Phenylbutazone-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

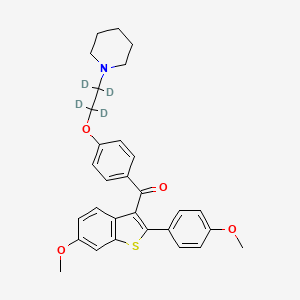

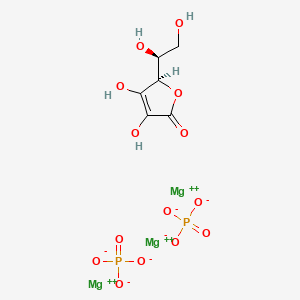

La phénylbutazone-d9 est un dérivé marqué au deutérium de la phénylbutazone, un anti-inflammatoire non stéroïdien (AINS). La phénylbutazone est connue pour ses propriétés anti-inflammatoires, antipyrétiques et analgésiques. Le marquage au deutérium dans la phénylbutazone-d9 la rend utile dans diverses applications de recherche scientifique, en particulier dans les études pharmacocinétiques et métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La phénylbutazone-d9 est synthétisée en incorporant du deutérium dans la molécule de phénylbutazone. Le processus implique la substitution d'atomes d'hydrogène par des atomes de deutérium. Cela peut être réalisé par diverses méthodes, notamment les réactions d'échange catalytique et l'utilisation de réactifs deutérés .

Méthodes de production industrielle

La production industrielle de la phénylbutazone-d9 implique l'utilisation de solvants et de réactifs deutérés pour assurer l'incorporation d'atomes de deutérium dans la structure de la phénylbutazone. Le processus est soigneusement contrôlé pour obtenir une pureté et un rendement élevés du composé marqué au deutérium .

Analyse Des Réactions Chimiques

Types de réactions

La phénylbutazone-d9 subit plusieurs types de réactions chimiques, notamment :

Oxydation : La phénylbutazone-d9 peut être oxydée pour former divers métabolites.

Réduction : Le composé peut subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

La phénylbutazone-d9 est largement utilisée dans la recherche scientifique en raison de son marquage au deutérium. Parmi ses applications, citons :

Études pharmacocinétiques : Le marquage au deutérium permet de suivre avec précision la distribution et le métabolisme du composé dans l'organisme.

Études métaboliques : La phénylbutazone-d9 est utilisée pour étudier les voies métaboliques et la formation de métabolites.

Développement de médicaments : Le composé est utilisé dans le développement de nouveaux médicaments et dans l'étude des interactions médicamenteuses.

Recherche biologique : La phénylbutazone-d9 est utilisée pour étudier les effets biologiques de la phénylbutazone et de ses dérivés

Mécanisme d'action

La phénylbutazone-d9 exerce ses effets en inhibant l'activité de la synthase de la prostaglandine H et de la synthase de la prostacycline. Cette inhibition réduit la production de prostaglandines, qui sont impliquées dans la réponse inflammatoire. La réduction de la production de prostaglandines entraîne une diminution de l'inflammation et de la douleur .

Applications De Recherche Scientifique

Phenylbutazone-d9 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.

Metabolic Studies: this compound is used to study the metabolic pathways and the formation of metabolites.

Drug Development: The compound is used in the development of new drugs and in the study of drug interactions.

Biological Research: This compound is used to investigate the biological effects of phenylbutazone and its derivatives

Mécanisme D'action

Phenylbutazone-d9 exerts its effects by inhibiting the activity of prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are involved in the inflammatory response. The reduced production of prostaglandins leads to decreased inflammation and pain .

Comparaison Avec Des Composés Similaires

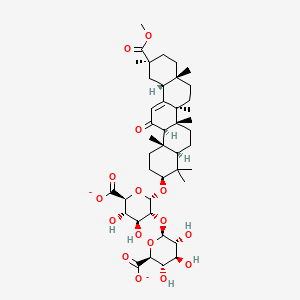

La phénylbutazone-d9 est unique en raison de son marquage au deutérium, qui la distingue des autres composés similaires. Parmi les composés similaires, citons :

Phénylbutazone : La version non marquée de la phénylbutazone.

Oxyphénylbutazone : Un métabolite de la phénylbutazone présentant des propriétés anti-inflammatoires similaires.

Antipyrine : Un autre dérivé de la pyrazolone présentant des propriétés analgésiques et antipyrétiques

La particularité de la phénylbutazone-d9 réside dans son marquage au deutérium, qui améliore son utilité dans les applications de recherche en fournissant des données plus précises et détaillées sur sa pharmacocinétique et son métabolisme .

Propriétés

IUPAC Name |

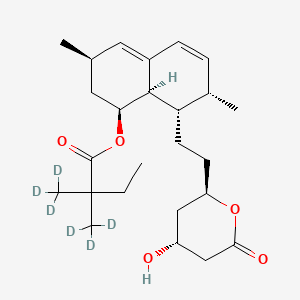

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-ABVHXWLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)